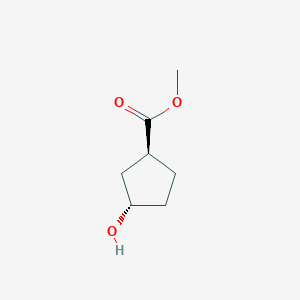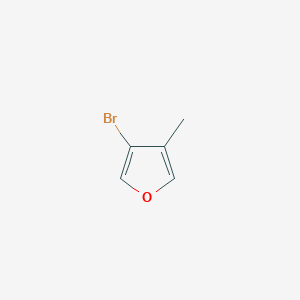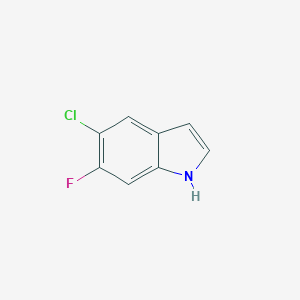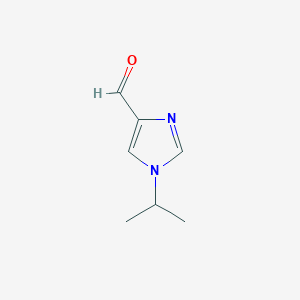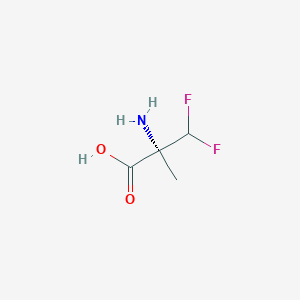
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid, also known as Difluoromethylornithine (DFMO), is a non-competitive inhibitor of ornithine decarboxylase (ODC). ODC is an enzyme that catalyzes the first step in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO is a promising drug candidate for the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Mecanismo De Acción
DFMO works by inhibiting ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer and other diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation. Physiologically, DFMO has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFMO has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the role of polyamines in cell growth and proliferation. DFMO is also relatively easy to synthesize and has a long shelf life. However, DFMO has some limitations for lab experiments. It is a non-specific inhibitor of ODC, which means that it may also inhibit other enzymes that are involved in polyamine metabolism. In addition, DFMO can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DFMO. One area of interest is the development of new formulations and delivery methods for DFMO, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict the response to DFMO treatment, which could help to personalize cancer therapy. Finally, there is growing interest in the use of DFMO in combination with other drugs, such as immunotherapy agents, to enhance the anti-tumor immune response.
Métodos De Síntesis
DFMO can be synthesized using several methods, including the reaction of 2,2-difluoro-1,3-dimethylimidazolidine with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,2-difluoro-N-methylacetamide with sodium hydroxide, followed by acidification and decarboxylation.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its therapeutic potential in cancer treatment. It has been found to inhibit the growth of various cancer cell types, including colon, breast, and prostate cancers. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, DFMO has been investigated as a potential treatment for parasitic infections, such as African sleeping sickness and Chagas disease, and neurodegenerative disorders, such as Huntington's disease.
Propiedades
Número CAS |
182998-49-8 |
|---|---|
Nombre del producto |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
Fórmula molecular |
C4H7F2NO2 |
Peso molecular |
139.1 g/mol |
Nombre IUPAC |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7F2NO2/c1-4(7,2(5)6)3(8)9/h2H,7H2,1H3,(H,8,9)/t4-/m0/s1 |
Clave InChI |
RKQHFEJWTUHAIH-BYPYZUCNSA-N |
SMILES isomérico |
C[C@](C(F)F)(C(=O)O)N |
SMILES |
CC(C(F)F)(C(=O)O)N |
SMILES canónico |
CC(C(F)F)(C(=O)O)N |
Sinónimos |
L-Alanine, 3,3-difluoro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



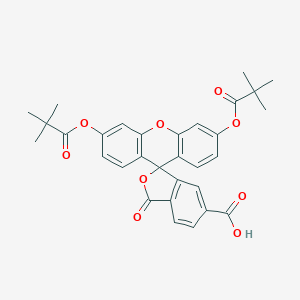
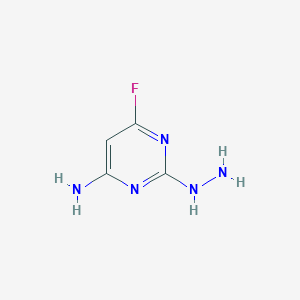
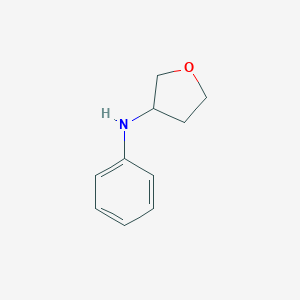
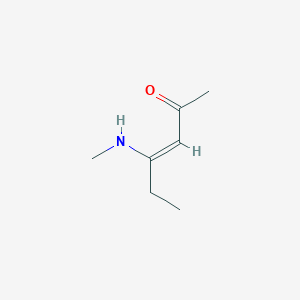
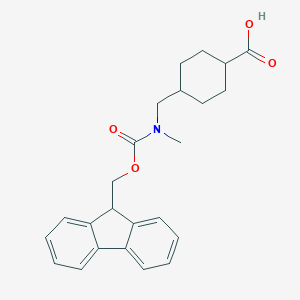
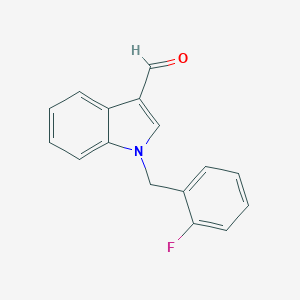
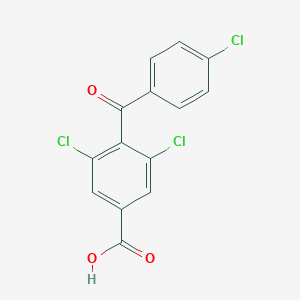
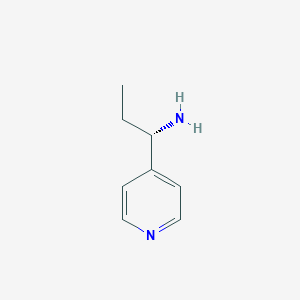
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
